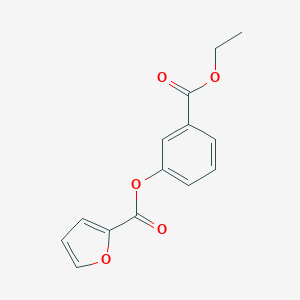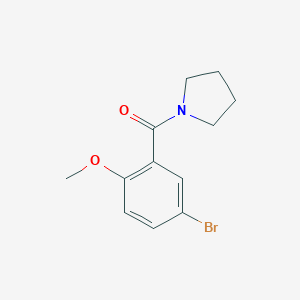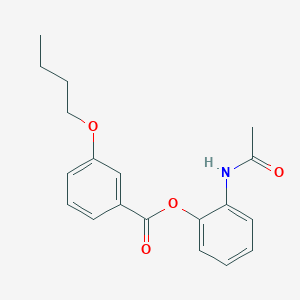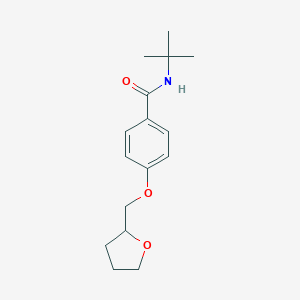![molecular formula C16H18N2O2S B250483 N-{4-[(butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250483.png)
N-{4-[(butylamino)carbonyl]phenyl}-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(butylamino)carbonyl]phenyl}-2-thiophenecarboxamide, commonly known as BPTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTC is a small molecule that belongs to the class of thiophene derivatives and has a molecular weight of 358.5 g/mol.
作用机制
The mechanism of action of BPTC involves its ability to bind to the active site of enzymes and inhibit their activity. BPTC acts as a competitive inhibitor of carbonic anhydrase and histone deacetylase, while it acts as a non-competitive inhibitor of metalloproteinases. The inhibition of these enzymes leads to the disruption of various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
BPTC has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BPTC inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. BPTC has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for the growth and spread of cancer cells.
实验室实验的优点和局限性
BPTC has several advantages for use in lab experiments. Firstly, BPTC is a small molecule, which makes it easy to synthesize and modify. Secondly, BPTC has a high degree of purity, which ensures accurate and reproducible results. However, BPTC has some limitations, including its low solubility in water, which makes it difficult to administer in vivo. Additionally, BPTC has not been extensively studied in humans, and its safety profile is not well-established.
未来方向
There are several future directions for research on BPTC. Firstly, further studies are needed to investigate the safety and efficacy of BPTC in humans. Secondly, BPTC has the potential to be developed as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. Therefore, further studies are needed to explore the potential of BPTC as a drug candidate. Finally, BPTC can be used as a tool compound to study the role of enzymes in various disease processes, which can lead to the development of new therapeutic strategies.
合成方法
The synthesis of BPTC involves the reaction of 4-aminobenzoic acid with butyl isocyanate and thiophene-2-carbonyl chloride in the presence of a catalyst. The reaction yields BPTC as a white solid with a high degree of purity.
科学研究应用
BPTC has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of BPTC is in the development of new drugs. BPTC has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, histone deacetylase, and metalloproteinases. These enzymes play a crucial role in various disease processes, such as cancer, inflammation, and neurodegenerative disorders. Therefore, BPTC has the potential to be developed as a therapeutic agent for the treatment of these diseases.
属性
分子式 |
C16H18N2O2S |
|---|---|
分子量 |
302.4 g/mol |
IUPAC 名称 |
N-[4-(butylcarbamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H18N2O2S/c1-2-3-10-17-15(19)12-6-8-13(9-7-12)18-16(20)14-5-4-11-21-14/h4-9,11H,2-3,10H2,1H3,(H,17,19)(H,18,20) |
InChI 键 |
ATQMRJVIBKSUKN-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
规范 SMILES |
CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Benzhydryl-4-[2-(2-methoxyethoxy)benzoyl]piperazine](/img/structure/B250404.png)
![N-[2-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B250405.png)



![2-(4-chlorophenyl)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B250410.png)
![N-[2-(benzyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250412.png)
![3-[(4-Isopropylbenzoyl)amino]benzamide](/img/structure/B250413.png)
![4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B250416.png)


![Methyl 3-[(2-chloroanilino)carbonyl]benzoate](/img/structure/B250420.png)
![Methyl 3-{[4-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250424.png)
![Methyl 3-[(4-fluoroanilino)carbonyl]benzoate](/img/structure/B250425.png)